6-(2,4-Difluorophenoxy)nicotinic acid

Overview

Description

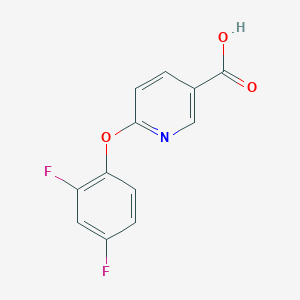

6-(2,4-Difluorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H7F2NO3. It is a derivative of nicotinic acid, featuring a difluorophenoxy group attached to the sixth position of the nicotinic acid ring.

Mechanism of Action

Target of Action

Given its structural similarity to niacin (also known as vitamin b3 or nicotinic acid), it’s plausible that it may interact with similar targets . Niacin is known to interact with a variety of targets, including enzymes involved in lipid metabolism and cellular energy production .

Mode of Action

Niacin, a structurally similar compound, is known to act as a precursor for nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which are crucial coenzymes in redox reactions . These coenzymes play a vital role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Biochemical Pathways

Niacin is involved in numerous biochemical pathways, including those related to energy production, lipid metabolism, and dna repair . As a precursor to NAD and NADP, niacin plays a crucial role in these pathways .

Result of Action

As a potential precursor to nad and nadp, it could theoretically influence cellular redox reactions and energy metabolism .

Biochemical Analysis

Biochemical Properties

6-(2,4-Difluorophenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can alter cellular signaling pathways, such as those mediated by nicotinic acid receptors, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors, such as nicotinic acid receptors, and modulates their activity . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in altered cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic processes, such as improving lipid metabolism and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver dysfunction and gastrointestinal distress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and energy metabolism. For instance, the compound can influence the activity of NAD-dependent dehydrogenases, which are critical for cellular energy production . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid typically involves the reaction of 2,4-difluorophenol with a suitable nicotinic acid derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The difluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds .

Scientific Research Applications

6-(2,4-Difluorophenoxy)nicotinic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Difluorophenoxyacetic acid

- 2,4-Difluorophenoxybenzoic acid

- 2,4-Difluorophenoxypyridine

Uniqueness

6-(2,4-Difluorophenoxy)nicotinic acid is unique due to its specific structural features, such as the difluorophenoxy group attached to the nicotinic acid ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

6-(2,4-Difluorophenoxy)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nicotinic acid moiety substituted with a difluorophenoxy group. The molecular formula is CHFNO, and it has a CAS number of 862088-72-0. The presence of fluorine atoms enhances its lipophilicity and alters its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has shown potential as an adenosine A2A receptor antagonist , which is significant in the context of neurodegenerative diseases like Parkinson's disease. The antagonism of this receptor can enhance dopaminergic signaling, providing therapeutic benefits in motor dysfunction disorders .

Pharmacological Effects

- Neuroprotective Effects : Research indicates that compounds like this compound can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy.

Case Studies and Research Findings

A meta-analysis involving nicotinic acid derivatives indicated that these compounds can significantly reduce serum phosphorus concentrations in patients with hyperphosphatemia. This finding suggests potential applications in managing metabolic disorders .

In a recent study focused on the optimization of non-nucleoside inhibitors for Mycobacterium tuberculosis, derivatives of nicotinic acid were evaluated for their ability to inhibit specific enzymes critical for bacterial survival. The results highlighted the importance of structural modifications in enhancing biological activity against tuberculosis .

Summary of Biological Activities

Efficacy in Clinical Studies

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBPLOEWWRDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231050 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-72-0 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862088-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.